4-Methyl-1-propan-2-ylbenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

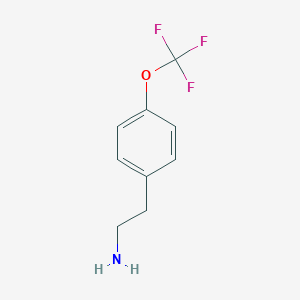

4-Methyl-1-propan-2-ylbenzotriazole, also known as UV-328, is a widely used ultraviolet (UV) absorber in various industrial and consumer products. It is a type of benzotriazole compound that is commonly used in plastics, coatings, and adhesives to prevent degradation caused by UV radiation. The compound has gained attention due to its potential environmental and health risks, as well as its ability to accumulate in the environment.

Mechanism of Action

The mechanism of action of 4-Methyl-1-propan-2-ylbenzotriazole involves the absorption of UV radiation in the range of 290-400 nm. The compound acts as a photoabsorber, absorbing the energy from the UV radiation and converting it into heat. This prevents the UV radiation from causing damage to the material or product.

Biochemical and physiological effects:

There is limited information available on the biochemical and physiological effects of this compound. However, some studies have suggested that the compound may have potential endocrine-disrupting effects, as it has been found to bind to estrogen receptors in vitro. Additionally, the compound has been detected in various environmental matrices, including water, sediment, and biota.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methyl-1-propan-2-ylbenzotriazole in lab experiments include its high UV absorption properties, which make it an effective tool for studying the effects of UV radiation on materials and products. However, the compound's potential environmental and health risks should be taken into consideration when using it in lab experiments.

Future Directions

1. Further studies are needed to investigate the potential environmental and health risks associated with the use of 4-Methyl-1-propan-2-ylbenzotriazole in various industrial and consumer products.

2. The development of alternative UV absorbers that are less harmful to the environment and human health.

3. Studies on the fate and transport of this compound in the environment to better understand its potential impact on ecosystems.

4. The development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-Methyl-1-propan-2-ylbenzotriazole involves the reaction of 2-aminophenol with isobutyraldehyde in the presence of a catalyst. The resulting intermediate is then cyclized with sodium nitrite and hydrochloric acid to form the final product. The yield of the synthesis process is generally high, and the compound can be obtained in a relatively simple manner.

Scientific Research Applications

4-Methyl-1-propan-2-ylbenzotriazole has been extensively studied for its UV absorption properties and its potential environmental impact. The compound has been found to be effective in protecting various materials from UV-induced degradation, such as plastics, coatings, and adhesives. It has also been used in the development of sunscreen formulations due to its ability to absorb UV radiation.

Properties

| 169212-84-4 | |

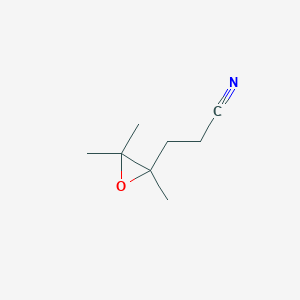

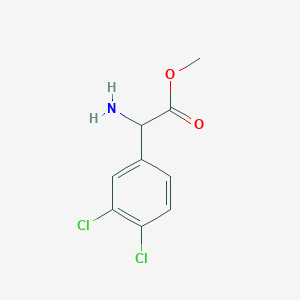

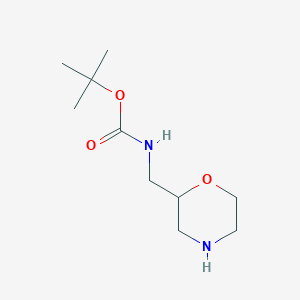

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-methyl-1-propan-2-ylbenzotriazole |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-9-6-4-5-8(3)10(9)11-12-13/h4-7H,1-3H3 |

InChI Key |

PSSLWRFBUZZHII-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)N(N=N2)C(C)C |

Canonical SMILES |

CC1=C2C(=CC=C1)N(N=N2)C(C)C |

synonyms |

1H-Benzotriazole,4-methyl-1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.